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molecular formula C13H11FN2O2S B8514410 3-Thiophenecarboxamide, 2-(acetylamino)-5-(4-fluorophenyl)- CAS No. 61019-19-0

3-Thiophenecarboxamide, 2-(acetylamino)-5-(4-fluorophenyl)-

Cat. No. B8514410
M. Wt: 278.30 g/mol
InChI Key: SJFDTLAEUFTRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03963750

Procedure details

A vigorously stirred mixture of 2-amino-5-(4-fluorophenyl)- 3-thiophenecarboxamide (0.01 mole) and pyridine (20 ml) at 0° was treated dropwise with acetyl chloride (0.011 mole). The resulting solution was stirred a further 30 minutes at 0° and then poured on to cold water. The precipitate was collected by filtration, washed with water and dried. Recrystallisation from ethanol yielded 2-acetamido-5-(4-fluorophenyl)- 3-thiophenecarboxamide (90°/o, m.p. 230°-3°).
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.011 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[CH:5][C:6]=1[C:7]([NH2:9])=[O:8].N1C=CC=CC=1.[C:23](Cl)(=[O:25])[CH3:24]>O>[C:23]([NH:1][C:2]1[S:3][C:4]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)=[CH:5][C:6]=1[C:7]([NH2:9])=[O:8])(=[O:25])[CH3:24]

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
NC=1SC(=CC1C(=O)N)C1=CC=C(C=C1)F
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.011 mol
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred a further 30 minutes at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)NC=1SC(=CC1C(=O)N)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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